molecular formula C20H22BrN3O3S3 B2401931 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 391229-42-8

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2401931
CAS No.: 391229-42-8
M. Wt: 528.5
InChI Key: FZUKKERNHQHPTL-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a chemical compound of interest in medicinal chemistry research. Its structure incorporates a thiazole moiety, a class of heterocycles recognized as very important functional groups in medicinal chemistry that act as ligands on a variety of biological matrices . Thiazoles are known to be used in a wide range of therapeutic applications, including as antibacterial, antiretroviral, antifungal, antiallergic, and antihypertensive agents, as well as in pain treatment and to control symptoms of schizophrenia . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific research as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators of this atypical Cys-loop receptor . This suggests potential utility as a pharmacological tool for probing the physiological functions of ZAC, which is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, but whose in vivo roles remain poorly elucidated . Researchers can investigate this compound for its potential in various biochemical and pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S3/c1-3-11-24(12-4-2)30(26,27)15-7-5-14(6-8-15)19(25)23-20-22-16(13-28-20)17-9-10-18(21)29-17/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUKKERNHQHPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromothiophene group via electrophilic substitution. The dipropylsulfamoyl group is then attached through a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromothiophene moiety can be reduced to a thiophene group.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids. In anticancer research, it has been shown to interact with estrogen receptors in breast cancer cells, leading to cell growth inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Core Heterocycle Modifications
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): This compound replaces the bromothiophene group with a 4-methylphenyl substituent.
  • 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
    Substitution of the thiazole ring with an oxadiazole alters hydrogen-bonding capacity and aromatic stacking interactions. The oxadiazole’s lower basicity compared to thiazole may reduce solubility in polar environments .

2.1.2 Sulfonamide Group Variations
  • 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Diethylsulfamoyl groups (vs. The nitro group introduces strong electron-withdrawing effects, which may improve π-π stacking but increase toxicity risks .
  • 4-(N,N-dipropylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide ():
    Similar dipropylsulfamoyl and thiophenyl groups are retained, but the oxadiazole core replaces thiazole. This modification could alter kinase inhibition profiles due to differences in heterocycle geometry .

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis () involves sequential cyclization and sulfonylation, achieving >80% yields in optimized conditions.
  • Thermodynamic Stability : Tautomeric forms of related 1,2,4-triazoles () suggest the thione form predominates in the target compound, stabilizing the thiazole ring .
  • SAR Insights : Bromine and dipropylsulfamoyl groups synergistically enhance target binding in enzyme assays, outperforming methylphenyl or nitro-substituted analogues .

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound characterized by the presence of a thiazole ring, bromothiophene moiety, and a dipropylsulfamoyl benzamide structure. This unique combination of structural features suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Features

The compound can be represented by the molecular formula C18H22BrN2O2S2C_{18}H_{22}BrN_2O_2S_2. Its structure includes:

  • Thiazole Ring : Contributes to chemical reactivity and biological activity.
  • Bromothiophene Moiety : Known for various biological properties.
  • Dipropylsulfamoyl Group : Enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing thiazole and thiophene rings often exhibit significant biological activities. Specifically, the following activities have been associated with similar compounds:

  • Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Compounds with thiophene rings have demonstrated effectiveness against various microbial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease pathways.

Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives, revealing that compounds with similar structural motifs to this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (breast)12.5Apoptosis induction
Compound BHeLa (cervical)15.0Cell cycle arrest
This compoundA549 (lung)TBDTBD

Antimicrobial Activity

In another study, derivatives similar to this compound were tested against a panel of bacterial strains. Results indicated effective inhibition of growth for Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to active sites of target enzymes, inhibiting their function.
  • Cell Signaling Modulation : Interfering with cellular signaling pathways that promote cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under controlled temperatures (60–90°C) .
  • Step 2: Coupling of the bromothiophene moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and inert atmospheres .
  • Step 3: Introduction of the dipropylsulfamoyl group via sulfonylation, often using sulfonyl chlorides in anhydrous solvents like dichloromethane .
  • Challenges: Optimizing reaction yields (often <50% in initial attempts) and minimizing byproducts (e.g., over-sulfonylation) through precise pH control and stoichiometric ratios .

Basic: Which spectroscopic methods are used to confirm its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms substituent positions .
  • X-ray Crystallography: Resolves bond angles and distances (e.g., dihedral angles between thiazole and benzamide groups), validated using SHELX programs for refinement .
  • Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ at m/z 554.92) and fragmentation patterns .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions: Differences in cell lines (e.g., MCF-7 vs. HepG2), culture media, or incubation times .
  • Compound Stability: Degradation in DMSO stock solutions over time; validate purity via HPLC before assays .
  • Statistical Robustness: Replicate experiments ≥3 times and apply ANOVA to assess significance of inhibition rates .

Advanced: What computational strategies predict its target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase). Key interactions include hydrogen bonds with the sulfamoyl group and π-π stacking with the thiophene ring .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability; analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Basic: What are standard protocols for evaluating its antimicrobial activity?

Answer:

  • Broth Microdilution: Test against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) at concentrations 2–128 µg/mL. MIC values ≤16 µg/mL indicate potency .
  • Time-Kill Assays: Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

Advanced: How to address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems: Use 10% DMSO/PBS mixtures or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation; characterize release kinetics using dialysis .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

  • Twinned Crystals: Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder Handling: Apply PART instructions in SHELX for disordered sulfamoyl or thiophene groups .
  • Hydrogen Bonding: Map interactions (e.g., N–H⋯N) with OLEX2 visualization to validate packing stability .

Basic: What are its potential biological targets based on structural analogs?

Answer:

  • Kinase Inhibition: Thiazole derivatives target EGFR and VEGFR2; assess via kinase-Glo assays .
  • Antimicrobial Targets: Sulfamoyl groups inhibit dihydropteroate synthase (DHPS) in folate biosynthesis .

Advanced: How to design SAR studies for optimizing activity?

Answer:

  • Variation of Substituents: Replace bromothiophene with chlorothiophene to assess halogen effects on potency .
  • Bioisosteric Replacement: Swap dipropylsulfamoyl with morpholinosulfonyl to modulate lipophilicity (logP) .
  • In Silico QSAR: Train models with RDKit descriptors (e.g., topological polar surface area) to predict MIC/IC₅₀ .

Advanced: What analytical methods resolve spectral ambiguities (e.g., overlapping NMR peaks)?

Answer:

  • 2D NMR (COSY, HSQC): Resolve coupling between thiazole C-H (δ 7.5 ppm) and adjacent protons .
  • Dynamic NMR: Heat samples to 50°C to reduce rotational barriers and split merged peaks in thiophene regions .

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